2-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 2-fluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
2-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-18-9-11-19(12-10-18)32(28,29)25-14-4-5-16-15-17(8-13-21(16)25)24-31(26,27)22-7-3-2-6-20(22)23/h2-3,6-13,15,24H,4-5,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRBXFCYSCUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group and a fluorine atom. This unique configuration may contribute to its biological activities.
Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. However, the specific mechanisms of action for this compound are not fully elucidated in the literature. Preliminary studies suggest potential interactions with various biological targets, including enzymes involved in cancer cell proliferation.
Anticancer Activity
Recent research indicates that sulfonamide derivatives exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of sulfonamide-based compounds against various cancer cell lines such as HeLa and AGS. The IC50 values for these compounds ranged from 0.60 to 9.63 µg/mL, suggesting potent activity against tumor cells .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa | 0.89 |
| Compound B | HL-60 | 0.79 |
| Compound C | AGS | 0.60 |
The mechanism underlying this anticancer activity involves cell cycle arrest and apoptosis induction through mitochondrial pathways, specifically the activation of caspases .
Cardiovascular Effects
Another area of interest is the cardiovascular impact of sulfonamide derivatives. A study utilizing an isolated rat heart model demonstrated that certain sulfonamides could affect perfusion pressure and coronary resistance. The results indicated that specific compounds reduced perfusion pressure significantly compared to controls .
Table 2: Effects on Perfusion Pressure
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 1 | 0.001 | Decreased |
| Compound 2 | 0.001 | No significant change |
Case Studies
In one notable case study involving a derivative similar to the target compound, researchers observed significant tumor growth inhibition in xenograft models when treated with sulfonamide derivatives . The study provided insights into the pharmacokinetics and bioavailability of these compounds, emphasizing their potential as therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with three structurally related analogs from published
*LogP values estimated using the XLogP3 algorithm.
Key Observations:
- Substituent Effects on Polarity : The target compound’s 4-methoxybenzenesulfonyl group increases polarity compared to the propylsulfonyl group in , likely enhancing solubility. However, its dual sulfonamide groups result in a higher molecular weight (494.5 vs. 442.5 in ), which may affect bioavailability.
- Backbone Modifications : Replacing the sulfonyl group with benzoyl (as in ) reduces molecular weight but eliminates the sulfonamide’s hydrogen-bonding capacity, which is critical for enzyme inhibition .
Bioactivity and Pharmacological Potential
- Sulfonamide Derivatives : Compounds like and have shown inhibitory activity against carbonic anhydrase IX, a cancer-associated enzyme, with IC50 values ranging from 10–50 nM . The target compound’s 4-methoxy group may enhance selectivity for tumor-specific isoforms.
- Chlorinated Analogs : The 2-chloro-6-fluorobenzamide in exhibited potent kinase inhibition (IC50 = 8 nM against JAK2), but its higher LogP (3.5) suggests increased lipophilicity, which could lead to off-target effects .
- Benzoyl-Substituted Derivatives : demonstrated moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), highlighting the role of sulfonamide groups in microbial target engagement .
Preparation Methods
Schiff Base Formation
A substituted aniline derivative, such as 6-amino-1,2,3,4-tetrahydroquinoline , is reacted with an aromatic aldehyde (e.g., benzaldehyde) in ethanol under reflux for 8–12 hours. This forms a Schiff base intermediate, which is isolated via precipitation in ice-cold water and recrystallized.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 6-Aminotetrahydroquinoline | 0.019 mol | Ethanol | Reflux | 8–12 h |
| Benzaldehyde | 0.019 mol | Ethanol | Reflux | 8–12 h |
Diels-Alder Cyclization
The Schiff base undergoes cyclization with cinnamic acid (3.0 g, 0.013 mol) in toluene, catalyzed by BF₃·Et₂O (3 mL). The mixture is heated to 110°C for 6 hours, yielding the tetrahydroquinoline core.
Key Parameters:
-
Catalyst: Boron trifluoride etherate (BF₃·Et₂O)
-
Solvent: Toluene
-
Temperature: 110°C
Regioselective Sulfonylation at Position 6
The primary amine at position 6 of the tetrahydroquinoline is sulfonylated with 2-fluorobenzenesulfonyl chloride under mild conditions.
Sulfonylation Protocol
A solution of 6-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv) in dichloromethane (DCM) is treated with triethylamine (2.5 equiv) at 0°C. 2-Fluorobenzenesulfonyl chloride (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
Reaction Workup:
-
The mixture is washed with 1M HCl, brine, and dried over Na₂SO₄.
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The product, 6-(2-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroquinoline , is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Characterization Data (Analogous Compound):
-
Molecular Formula: C₁₃H₁₃FN₂O₂S
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 2H, Ar-H), 7.45–7.30 (m, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.20–3.10 (m, 2H, CH₂), 2.80–2.70 (m, 2H, CH₂), 1.90–1.70 (m, 4H, CH₂).
Sulfonylation at Position 1
The secondary amine at position 1 undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride under optimized conditions.
Reaction Setup
6-(2-Fluorobenzenesulfonamido)-1,2,3,4-tetrahydroquinoline (1.0 equiv) is dissolved in pyridine (5 mL). 4-Methoxybenzenesulfonyl chloride (1.5 equiv) is added, and the mixture is heated at 60°C for 24 hours.
Purification:
-
The reaction is quenched with ice water, extracted with DCM, and dried.
-
The crude product is recrystallized from ethanol to yield the title compound.
Yield: ~50–65% (estimated from patent examples).
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.10–7.95 (m, 4H, Ar-H), 7.60–7.50 (m, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.30–3.20 (m, 2H, CH₂), 2.90–2.80 (m, 2H, CH₂), 1.95–1.75 (m, 4H, CH₂).
-
MS (ESI): m/z 523.1 [M+H]⁺ (calculated for C₂₃H₂₂FN₂O₅S₂: 522.1).
Purity Assessment
Optimization and Challenges
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide coupling .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
Basic: What analytical techniques are critical for structural characterization?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and sulfonamide linkage. For example, the methoxy group (4-methoxybenzenesulfonyl) appears as a singlet at ~3.8 ppm in H NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] peak) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline core and sulfonamide orientation .
- HPLC : Assess purity (>95% recommended for biological assays) .
Basic: How can solubility and formulation challenges be addressed for in vitro assays?
Answer:
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80) .
- Formulation Strategies :
- Nanoparticle Encapsulation : Use PLGA polymers to enhance bioavailability .
- pH Adjustment : Solubilize in mildly alkaline buffers (pH 7.4–8.0) due to the sulfonamide’s weakly acidic nature .
Advanced: What experimental designs elucidate interactions with enzymatic targets (e.g., carbonic anhydrase)?
Answer:
- Enzyme Inhibition Assays :
- Fluorometric Assays : Monitor inhibition of human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using 4-nitrophenyl acetate as a substrate .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics .
- Structural Analysis : Co-crystallize the compound with CA-II to identify key interactions (e.g., sulfonamide-Zn coordination) .
Advanced: How do substituent modifications (e.g., methoxy vs. fluoro groups) impact structure-activity relationships (SAR)?
Answer:
- Methoxy Group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Fluoro Substituent : Increases membrane permeability and target selectivity (e.g., CA-IX over CA-II) via hydrophobic interactions .
- Tetrahydroquinoline Core : Rigidity improves binding to planar enzyme active sites .
Q. SAR Study Design :
Synthesize analogs with varying substituents (e.g., -OCH, -Cl, -CF).
Test inhibitory potency (IC) against target enzymes.
Correlate electronic (Hammett constants) and steric parameters with activity .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Case Example : Discrepancies in antiproliferative activity across cell lines.
- Methodological Audit :
- Cell Line Authentication : Confirm absence of cross-contamination (e.g., STR profiling) .
- Assay Standardization : Use identical protocols (e.g., MTT vs. ATP-luciferase) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in hypoxic conditions due to CA-IX targeting) .
Advanced: What computational strategies support rational design and target prediction?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with CA-IX (PDB: 3IAI). Focus on sulfonamide-Zn and fluoro-phenyl hydrophobic pockets .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .
- MD Simulations : Simulate binding stability over 100 ns to assess conformational flexibility .
Advanced: What are the challenges in designing in vivo studies for this compound?
Answer:
- Pharmacokinetics :
- Bioavailability : Low oral absorption due to high molecular weight (>500 Da). Use intravenous or intraperitoneal administration .
- Metabolism : Monitor demethylation of the methoxy group via LC-MS/MS .
- Toxicity Screening :
- Acute Toxicity : Dose escalation in rodents (LD determination) .
- Off-Target Effects : Screen for hERG channel inhibition to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
